3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]PROPYL 4-METHOXYBENZOATE
Overview
Description
3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]PROPYL 4-METHOXYBENZOATE is a complex organic compound that belongs to the class of benzisothiazolinone derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]PROPYL 4-METHOXYBENZOATE typically involves multiple steps, starting with the preparation of the benzisothiazole ring. This can be achieved through the cyclization of o-aminothiophenol with carbon disulfide, followed by oxidation to form the benzisothiazole ring . Finally, the propyl 4-methoxybenzoate moiety is attached via esterification, using appropriate reagents and catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]PROPYL 4-METHOXYBENZOATE can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the benzisothiazole ring to its corresponding dihydro derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzisothiazole ring or the anilino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like alkyl halides, amines, and thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]PROPYL 4-METHOXYBENZOATE has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]PROPYL 4-METHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The benzisothiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial effects . Additionally, the compound can induce oxidative stress in microbial cells, further contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Benzisothiazolinone: A related compound with similar antimicrobial properties.
1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide: Another derivative with applications in various fields.
3-Ethoxy-1,2-benzothiazole 1,1-dioxide: Known for its use in chemical synthesis and research.
Uniqueness
3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]PROPYL 4-METHOXYBENZOATE stands out due to its unique combination of a benzisothiazole ring and a methoxybenzoate group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad range of applications make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
3-(N-(1,1-dioxo-1,2-benzothiazol-3-yl)anilino)propyl 4-methoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5S/c1-30-20-14-12-18(13-15-20)24(27)31-17-7-16-26(19-8-3-2-4-9-19)23-21-10-5-6-11-22(21)32(28,29)25-23/h2-6,8-15H,7,16-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOUZDNWISFWHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCCCN(C2=CC=CC=C2)C3=NS(=O)(=O)C4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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